

# Structure Elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-1-(trimethylsilyloxy)-1-propene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **2-Methyl-1-(trimethylsilyloxy)-1-propene**. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and a logical workflow for its structural determination, serving as a vital resource for researchers and professionals in drug development and chemical synthesis.

## Chemical Identity and Physical Properties

**2-Methyl-1-(trimethylsilyloxy)-1-propene** is a silyl enol ether with the chemical formula  $C_7H_{16}OSi$ .<sup>[1][2]</sup> It is a flammable liquid and finds use as a reagent in various organic syntheses.<sup>[3][4]</sup>

Table 1: Physical and Chemical Properties of **2-Methyl-1-(trimethylsilyloxy)-1-propene**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>16</sub> OSi	[1][2]
Molecular Weight	144.29 g/mol	[1][2]
Boiling Point	114-116 °C at 650 mmHg	[3][4]
Density	0.785 g/mL at 25 °C	[3][4]
Refractive Index (n <sub>20/D</sub> )	1.409	[3][4]
CAS Number	6651-34-9	[1][2][3]

## Spectroscopic Data for Structure Elucidation

The structural confirmation of **2-Methyl-1-(trimethylsilyloxy)-1-propene** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~0.2	Singlet	9H	Si(CH <sub>3</sub> ) <sub>3</sub>
~1.7	Singlet	6H	C(CH <sub>3</sub> ) <sub>2</sub>
~5.5	Singlet	1H	=CH-O

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~0.0	$\text{Si}(\text{CH}_3)_3$
~20	$\text{C}(\text{CH}_3)_2$
~115	$=\text{C}(\text{CH}_3)_2$
~145	$=\text{CH}-\text{O}$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1670	Strong	C=C stretch (enol ether)
~1250	Strong	Si-CH <sub>3</sub> bend
~1100	Strong	C-O stretch (enol ether)
~845	Strong	Si-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum

m/z	Ion
144	[M] <sup>+</sup> (Molecular Ion)
129	[M - CH <sub>3</sub> ] <sup>+</sup>
73	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic analysis of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

### Synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene

This protocol describes the synthesis from isobutyraldehyde and trimethylsilyl chloride.

Materials:

- Isobutyraldehyde
- Trimethylsilyl chloride (TMSCl)
- Triethylamine (Et<sub>3</sub>N)
- Anhydrous diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Reflux condenser
- Distillation apparatus

#### Procedure:

- In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve isobutyraldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
- Cool the mixture to 0 °C in an ice bath.
- Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Filter the reaction mixture to remove the triethylammonium chloride precipitate.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation.
- Purify the crude product by distillation under reduced pressure to obtain **2-Methyl-1-(trimethylsilyloxy)-1-propene** as a colorless liquid.

## Spectroscopic Analysis

### 3.2.1. NMR Spectroscopy

- Prepare a sample by dissolving approximately 10-20 mg of **2-Methyl-1-(trimethylsilyloxy)-1-propene** in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a 400 MHz NMR spectrometer.

### 3.2.2. IR Spectroscopy

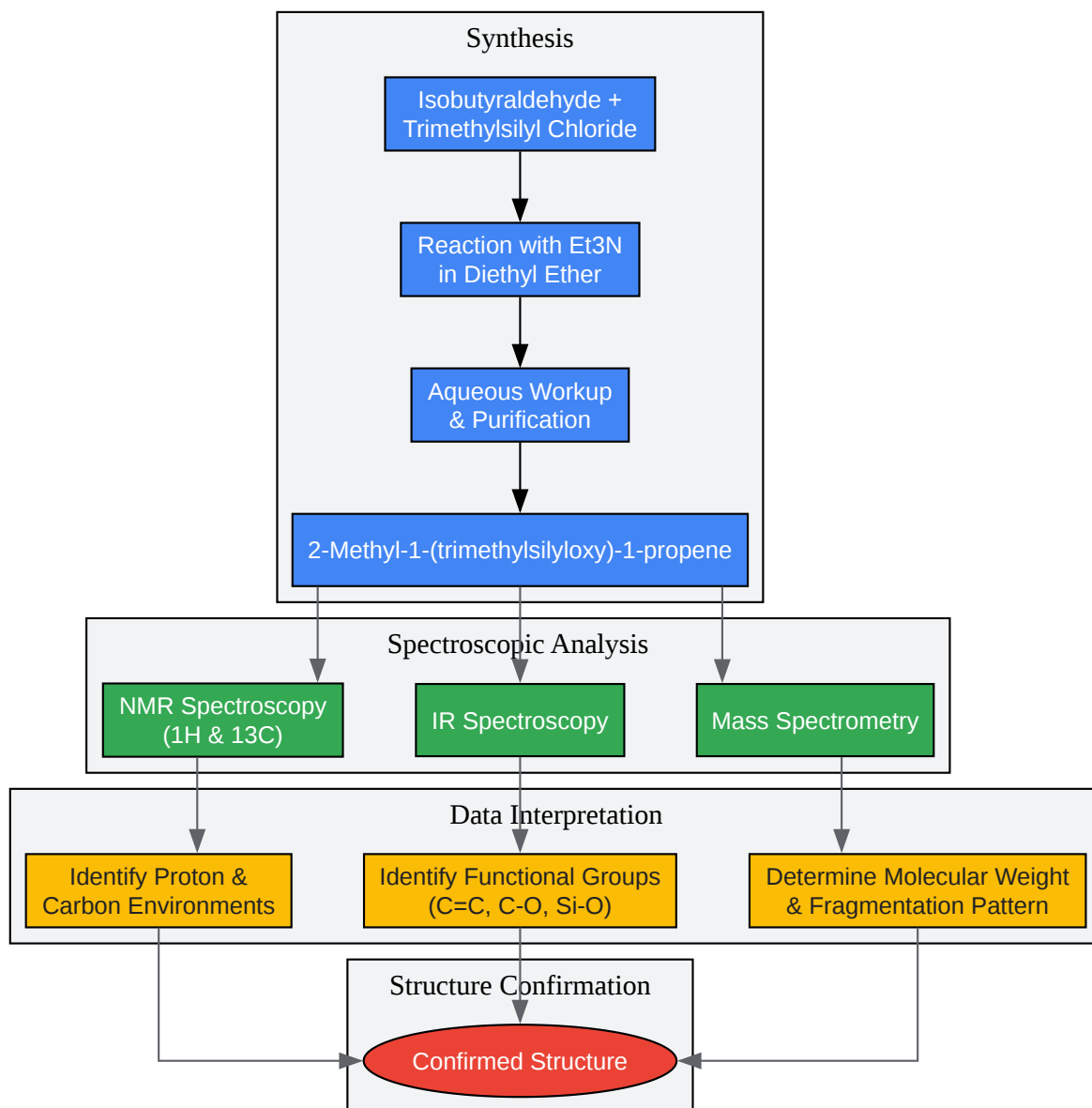
- Obtain the IR spectrum of a neat liquid sample of **2-Methyl-1-(trimethylsilyloxy)-1-propene** using a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

### 3.2.3. Mass Spectrometry

- Introduce a dilute solution of **2-Methyl-1-(trimethylsilyloxy)-1-propene** in a volatile organic solvent (e.g., dichloromethane) into a gas chromatograph-mass spectrometer (GC-MS).
- Use an electron ionization (EI) source at 70 eV.
- Record the mass spectrum over a mass range of  $m/z$  40-200.

## Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.



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Caption: Workflow for the synthesis and structure elucidation of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

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